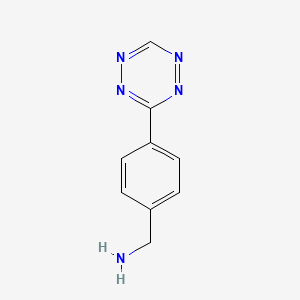

Methyltetrazine-amine

Description

BenchChem offers high-quality Methyltetrazine-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltetrazine-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOJRPYFRRONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-amine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methyltetrazine-amine, a critical reagent in the field of bioconjugation and drug development. Its unique characteristics make it an invaluable tool for creating precisely engineered biomolecules. This document details its chemical and physical properties, stability profile, and provides experimental protocols for its synthesis and application.

Core Chemical and Physical Properties

Methyltetrazine-amine, systematically named (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a bioorthogonal chemical reporter containing a reactive amine group. This primary amine allows for its conjugation to various molecules of interest, while the methyltetrazine moiety facilitates a highly selective and rapid reaction with strained alkenes, most notably trans-cyclooctene (TCO). This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of modern "click chemistry".

The key physical and chemical properties of methyltetrazine-amine and its common hydrochloride salt are summarized below for easy reference and comparison.

| Property | Methyltetrazine-amine | Methyltetrazine-amine HCl | Source(s) |

| Molecular Formula | C₁₀H₁₁N₅ | C₁₀H₁₂ClN₅ | [1][2] |

| Molecular Weight | 201.23 g/mol | 237.69 g/mol | [1][3] |

| CAS Number | 1345955-28-3 | 1596117-29-1 | [1][3] |

| Appearance | Pink to purple solid | Red to dark purple powder/crystals | [4][5] |

| Solubility | Soluble in MeOH, DMSO, DMF | Soluble in water, DMSO, DMF | [4][5] |

| Purity | >95% (HPLC) | >95% (HPLC) | [2][4] |

Stability Profile of Methyltetrazine-amine

A significant advantage of methyltetrazine-amine over other tetrazine derivatives is its enhanced stability, particularly in aqueous environments. The presence of the electron-donating methyl group on the tetrazine ring increases its stability against degradation.[][7] This improved stability allows for its use in a wider range of chemical transformations and facilitates long-term storage, especially in aqueous buffers.[3][4]

While qualitative assessments consistently highlight its superior stability, comprehensive quantitative data across a broad range of pH and temperature conditions is limited. However, studies on analogous methyl-substituted tetrazines provide valuable insights into their stability under physiological conditions.

Factors Influencing Stability:

-

pH: Tetrazines can be susceptible to degradation in strongly acidic or basic conditions. While methyltetrazine-amine shows good stability under neutral and physiological pH, extreme pH values may lead to decomposition. One study on a different tetrazine derivative showed increased degradation in basic aqueous solutions.

-

Temperature: As with most chemical compounds, higher temperatures can accelerate the degradation of tetrazines.

-

Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the electron-deficient tetrazine ring.[]

Quantitative Stability Data:

A comparative study of different tetrazine derivatives provided the following stability data for a methyl-substituted tetrazine in Phosphate-Buffered Saline (PBS) at pH 7.4 and 37°C.

| Compound | % Remaining after 14h in PBS (pH 7.4, 37°C) |

| (4-(6-Methyl -1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | >96% |

This data underscores the high stability of methyl-substituted tetrazines under common biological experimental conditions.

Experimental Protocols

Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

This protocol is adapted from a published synthesis of methyltetrazine-amine hydrochloride.

Materials:

-

4-(Aminomethyl)benzonitrile

-

Acetamidine hydrochloride

-

Anhydrous hydrazine

-

Sodium nitrite (NaNO₂)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

HPLC for purification

-

Anion exchange resin

Procedure:

-

Combine 2 mmol of 4-(aminomethyl)benzonitrile and 10 mmol of acetamidine hydrochloride in a reaction vessel under a nitrogen atmosphere.

-

Slowly add 2 mL of anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction generates ammonia gas and should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to 80°C and stir for 30 minutes.

-

Cool the reaction mixture and suspend it in a mixture of 25 mL of MeCN, 10 mL of MeOH, and 4 mL of TFA. This should result in a clear solution.

-

Add 10 mmol of solid NaNO₂ to the solution and stir for 15 minutes.

-

Remove the solvent by rotary evaporation.

-

Wash the residue with DCM and discard the organic phase.

-

Dissolve the remaining oil in 50 mL of water and saturate with solid NaHCO₃.

-

Extract the aqueous solution with DCM.

-

Combine the DCM fractions and concentrate the solution.

-

Purify the resulting TFA salt of the product by HPLC using a suitable gradient.

-

Perform anion exchange to obtain the hydrochloride salt, resulting in a red/purple crystalline solid.

General Protocol for Antibody Labeling with Methyltetrazine-amine

This protocol describes the conjugation of methyltetrazine-amine to an antibody via its primary amine, followed by reaction with a TCO-modified molecule. This is a two-step process involving the activation of a carboxylate-containing methyltetrazine derivative and its subsequent reaction with the antibody. For direct use of methyltetrazine-amine, it would first need to be functionalized with a group reactive towards the target biomolecule. The following protocol assumes the use of a commercially available methyltetrazine-NHS ester for simplicity.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

TCO-functionalized molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Antibody Modification with Methyltetrazine-NHS Ester

-

Prepare a stock solution of the antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO immediately before use.

-

Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted methyltetrazine-NHS ester by size-exclusion chromatography.

Step 2: Bioorthogonal Ligation with TCO-functionalized Molecule

-

Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).

-

Add the TCO-functionalized molecule to the solution of the methyltetrazine-modified antibody. A slight molar excess (1.1 to 1.5 equivalents) of the TCO-reagent is often used.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

-

The final antibody conjugate can be purified from excess TCO-reagent by size-exclusion chromatography if necessary.

Visualizations of Key Processes

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway

The core reactivity of methyltetrazine-amine lies in its rapid and specific reaction with trans-cyclooctene (TCO). This bioorthogonal "click" reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas.

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for labeling a protein with a small molecule using methyltetrazine-amine and TCO as the bioorthogonal ligation pair.

Caption: A typical workflow for protein bioconjugation.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyltetrazine-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Methyltetrazine-amine, a critical reagent in bioconjugation and drug development. The document details the underlying chemical principles, experimental protocols, and characterization data for this versatile molecule.

Introduction

Methyltetrazine-amine, formally known as (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a key player in the field of bioorthogonal chemistry.[1] Its tetrazine moiety participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO).[1] This "click chemistry" reaction is highly efficient under physiological conditions, making it an invaluable tool for labeling and conjugating biomolecules in complex biological systems.[1] The primary amine group on the benzyl ring provides a convenient handle for attaching the methyltetrazine core to various molecules of interest, including proteins, antibodies, and nanoparticles, for applications in targeted drug delivery, in vivo imaging, and diagnostics.[2][3]

Synthesis of Methyltetrazine-amine

The synthesis of asymmetrically substituted tetrazines like Methyltetrazine-amine can be challenging. However, a common and effective approach involves a condensation reaction between a nitrile and an amidine with hydrazine, followed by an oxidative aromatization step. The Pinner reaction is a classical method for synthesizing tetrazines, and variations of this approach are often employed.

A plausible synthetic route to Methyltetrazine-amine starts from 4-cyanobenzylamine and acetamidine, reacting with a hydrazine source, followed by oxidation to form the stable tetrazine ring.

General Reaction Scheme

Caption: General Synthesis Workflow for Methyltetrazine-amine.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for tetrazine synthesis.

Materials:

-

4-cyanobenzylamine hydrochloride

-

Acetamidine hydrochloride

-

Anhydrous hydrazine

-

A suitable transition metal catalyst (e.g., zinc triflate or nickel salt)

-

Anhydrous solvent (e.g., THF or dioxane)

-

Oxidizing agent (e.g., sodium nitrite, manganese dioxide)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-cyanobenzylamine hydrochloride, acetamidine hydrochloride, and the transition metal catalyst.

-

Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture to ensure homogeneity.

-

Hydrazine Addition: Slowly add anhydrous hydrazine to the reaction mixture at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Oxidation: Upon completion of the condensation reaction, cool the mixture in an ice bath. Slowly add an oxidizing agent to the reaction mixture to form the aromatic tetrazine ring. This step is often accompanied by a color change to a characteristic pink or purple hue.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Methyltetrazine-amine

Purification of the crude product is crucial to remove unreacted starting materials, intermediates, and byproducts. A combination of chromatographic techniques is often employed to achieve high purity.

Purification Workflow

Caption: Purification Workflow for Methyltetrazine-amine.

Experimental Protocol: Purification

Method 1: Silica Gel Column Chromatography

For initial purification, column chromatography using silica gel is effective. Due to the basic nature of the amine, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to prevent peak tailing. Alternatively, amine-functionalized silica can be used.

-

Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. A small percentage of triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity (>98%), RP-HPLC is the method of choice.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Procedure:

-

Dissolve the partially purified product in the mobile phase.

-

Inject the solution onto the HPLC system.

-

Run a gradient elution to separate the product from impurities.

-

Collect the fraction corresponding to the product peak.

-

Lyophilize the collected fraction to obtain the pure product as its corresponding salt (e.g., TFA salt).

-

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyltetrazine-amine.

| Parameter | Typical Value | Source |

| Appearance | Pink to purple solid | [1] |

| Molecular Formula | C₁₀H₁₁N₅ | [4] |

| Molecular Weight | 201.23 g/mol | [4] |

| Purity (HPLC) | >95% to >99% | [2][3][5] |

| Yield (after purification) | 15-30% (representative for similar compounds) | [6] |

| Storage | -20°C, protected from light | [1] |

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the methyl group on the tetrazine ring, the aromatic protons on the benzene ring, and the methylene protons of the amine group.

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for Methyltetrazine-amine is at m/z 202.1.

Application in Bioconjugation

The primary application of Methyltetrazine-amine is in bioconjugation via the iEDDA reaction. After coupling a molecule of interest to the amine functionality, the tetrazine can react with a TCO-modified biomolecule.

Caption: Bioorthogonal Conjugation using Methyltetrazine-amine.

This technical guide provides a foundational understanding of the synthesis and purification of Methyltetrazine-amine. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.

References

- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methyltetrazine amine | 1345955-28-3 | FM164533 [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Methyltetrazine-Amine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methyltetrazine-amine in click chemistry, specifically focusing on the inverse-electron-demand Diels-Alder (IEDDA) reaction. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this powerful bioorthogonal tool for their work in bioconjugation, labeling, and diagnostics.

Introduction to Methyltetrazine-Amine in Click Chemistry

Methyltetrazine-amine is a key reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] It belongs to the tetrazine family of compounds, which are characterized by a six-membered aromatic ring containing four nitrogen atoms. The "amine" functional group provides a versatile handle for conjugation to various biomolecules.

The primary utility of methyltetrazine-amine lies in its participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving force. Specifically, methyltetrazines are cornerstone reactants in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most selective bioorthogonal reactions known.[2] This reaction's biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst, makes it exceptionally suitable for applications in living cells and organisms.[1][3]

The methyl group on the tetrazine ring enhances the stability of the compound compared to unsubstituted tetrazines, allowing for easier handling and storage, particularly in aqueous buffers.[4] While this substitution slightly reduces the reaction rate compared to some other tetrazine derivatives, the trade-off for increased stability is often advantageous for many biological applications.[1]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The click reaction involving methyltetrazine-amine is a classic example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. In the IEDDA reaction, these electronic roles are reversed.

-

The Diene: The 1,2,4,5-tetrazine ring of methyltetrazine-amine is an electron-deficient diene due to the high electronegativity of the four nitrogen atoms in the aromatic ring.

-

The Dienophile: The tetrazine reacts with an electron-rich dienophile, which is typically a strained alkene or alkyne, such as a trans-cyclooctene (TCO) or a norbornene derivative.[1]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable, bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This nitrogen extrusion is the thermodynamic driving force for the reaction and renders it irreversible. The final product is a stable dihydropyridazine conjugate.[5]

Quantitative Data

The kinetics of the IEDDA reaction between methyltetrazine derivatives and various dienophiles have been studied to provide quantitative measures of their reaction rates. The second-order rate constants (k₂) are a key metric for comparing the efficiency of different click chemistry pairs.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 330 ± 20 | 37°C in PBS, pH 7.4 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | 0.28 ± 0.01 | 37°C in PBS, pH 7.4 |

| Various substituted tetrazines | trans-cyclooctene (TCO) | 1 - 1,000,000 | General range |

| Methyltetrazine derivatives | trans-cyclooctene (TCO) | >800 | General |

Note: The reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.[2][5][6]

The yield of the conjugation reaction is generally very high, often quantitative, due to the rapid and irreversible nature of the IEDDA reaction.[7]

The stability of methyltetrazine-amine is significantly improved compared to unsubstituted tetrazine-amine, especially in aqueous buffers.[4] The stability of the resulting dihydropyridazine conjugate is also excellent, making it suitable for long-term studies.[1]

Experimental Protocols

The following are generalized protocols for the labeling of proteins and nucleic acids using methyltetrazine derivatives. It is important to optimize these protocols for each specific application.

Protein Labeling with Methyltetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyltetrazine-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Methyltetrazine-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.5

-

Desalting column (e.g., PD-10)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate buffer like PBS.

-

-

NHS Ester Stock Solution:

-

Immediately before use, prepare a 10 mg/mL stock solution of Methyltetrazine-NHS ester in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M NaHCO₃.

-

Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted Methyltetrazine-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein. The protein concentration and degree of labeling can be determined by UV-Vis spectrophotometry.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Labeling of 5'-Amine-Modified Oligonucleotides

This protocol outlines the labeling of an oligonucleotide that has been synthesized with a primary amine at the 5' terminus.

Materials:

-

5'-Amine-modified oligonucleotide

-

Methyltetrazine-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.5

-

Ethanol (100% and 70%)

-

3 M Sodium acetate

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the 5'-amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

-

-

NHS Ester Stock Solution:

-

Prepare a 10 mg/mL stock solution of Methyltetrazine-NHS ester in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.5) to the desired final volume and concentration.

-

Add a 10- to 50-fold molar excess of the Methyltetrazine-NHS ester stock solution to the oligonucleotide solution.

-

Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light.

-

-

Purification (Ethanol Precipitation):

-

To the reaction mixture, add 1/10th volume of 3 M sodium acetate.

-

Add 3 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Remove the supernatant and air-dry the pellet.

-

-

Resuspension and Storage:

Conclusion

Methyltetrazine-amine is a powerful and versatile tool in the field of click chemistry. Its participation in the rapid and selective inverse-electron-demand Diels-Alder reaction allows for the efficient and stable conjugation of biomolecules in a variety of contexts, from in vitro studies to applications in living organisms. The enhanced stability of the methyltetrazine core provides a practical advantage for many experimental setups. By understanding the core mechanism of action and following optimized experimental protocols, researchers can effectively harness the power of methyltetrazine-amine for their specific needs in drug development, diagnostics, and fundamental biological research.

References

- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

Literature review of methyltetrazine bioorthogonal reactions.

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the array of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile stands out for its exceptionally fast kinetics and remarkable specificity.[1][2] This reaction's biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts, has propelled its use in a wide array of applications, from live-cell imaging and diagnostics to the development of targeted therapeutics like antibody-drug conjugates.[3][4][][6]

This guide provides an in-depth overview of the core principles of methyltetrazine bioorthogonal chemistry, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows.

Core Reaction Mechanism: The IEDDA Cycloaddition

The ligation between a methyltetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a type of "click chemistry" that proceeds via a [4+2] inverse-electron-demand Diels-Alder cycloaddition.[1][7] In this reaction, the electron-deficient methyltetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] The initial cycloaddition forms an unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction. This second step is irreversible and results in the elimination of dinitrogen (N₂) gas, a key driving force for the reaction, to yield a stable dihydropyridazine product.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 6. researchgate.net [researchgate.net]

- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

Methyltetrazine-amine: A Technical Overview of its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical characteristics of Methyltetrazine-amine, a critical reagent in the field of bioconjugation. Its unique properties make it a valuable tool in various applications, including drug delivery, medical imaging, and diagnostics.

Physical and Chemical Properties

Methyltetrazine-amine is a stable derivative of tetrazine-amine, offering enhanced stability for use in a broader range of chemical transformations and improved long-term storage, particularly in aqueous buffers.[1] The hydrochloride salt form is often supplied to further improve its stability and handling.

The physical appearance of Methyltetrazine-amine is consistently reported as a colored solid. The specific color can vary, with descriptions including purple, purplish-red, and pink.[1][2][3][4] It is typically available in a solid form, such as a powder or crystals.[1][3][4]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Color | Purple to purplish red, Pink | [1][2][3][4] |

| Physical Form | Solid, Powder, or Crystals | [1][3][4] |

| Molecular Formula | C₁₀H₁₁N₅ | [4][5][6] |

| Molecular Weight | 201.23 g/mol | [4][5] |

| Purity | >95% | [1][3] |

| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | [1][3] |

| Storage | -20°C, protect from light | [2][3][6] |

Core Application: Bioorthogonal Chemistry

Methyltetrazine-amine is a key reagent in "click chemistry," specifically in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction.[3] This bioorthogonal reaction is exceptionally fast and selective, allowing for the conjugation of biomolecules in complex biological environments without interfering with native biochemical processes.[3]

The reaction involves the highly efficient and specific ligation of a tetrazine moiety with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[3][6] This process is biocompatible and occurs under mild buffer conditions without the need for a copper catalyst or reducing agents.[3]

The following diagram illustrates the general workflow for the bioconjugation of a target molecule using Methyltetrazine-amine and a TCO-modified counterpart.

Experimental Protocols

Detailed experimental protocols for the synthesis of Methyltetrazine-amine are proprietary to chemical suppliers. However, the general application in bioconjugation via the iEDDA reaction follows a straightforward procedure.

General Protocol for Bioconjugation:

-

Dissolution: Dissolve the Methyltetrazine-amine reagent and the trans-cyclooctene (TCO) modified biomolecule in a suitable aqueous buffer, such as phosphate-buffered saline (PBS).

-

Reaction: Mix the two solutions at room temperature. The reaction proceeds rapidly without the need for catalysts.

-

Incubation: Allow the reaction to proceed for a specified time, typically ranging from minutes to a few hours, depending on the concentration of the reactants.

-

Purification (Optional): If necessary, the resulting bioconjugate can be purified from unreacted components using standard biochemical techniques such as size-exclusion chromatography or dialysis.

Note: The stability of Methyltetrazine-amine is significantly improved compared to unsubstituted tetrazine-amine, allowing for more flexibility in experimental design and storage.[1]

Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on publicly available data and should be used in conjunction with established laboratory safety protocols.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Methyltetrazine-Amine | 1345955-28-3 [chemicalbook.com]

- 5. Methyltetrazine-Amine | C10H11N5 | CID 71042775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]

Methyltetrazine-amine: A Technical Guide for Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-amine, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use in bioconjugation.

Core Properties of Methyltetrazine-amine

Methyltetrazine-amine is a bioorthogonal chemical reporter containing a reactive amine group and a tetrazine moiety. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted tetrazines, allowing for a broader range of applications and improved storage, especially in aqueous buffers.[1] It is most commonly utilized in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry," where the tetrazine ring rapidly and specifically reacts with a strained alkene, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under mild, physiological conditions without the need for a catalyst.[2]

The primary amine group on Methyltetrazine-amine serves as a versatile handle for conjugation to various biomolecules and surfaces. It can readily react with carboxylic acids or activated esters to form stable amide bonds.[1]

Below is a summary of the key quantitative data for Methyltetrazine-amine and its commonly used hydrochloride salt.

| Property | Methyltetrazine-amine | Methyltetrazine-amine hydrochloride (HCl) salt |

| CAS Number | 1345955-28-3[3] | 1596117-29-1[4] |

| Molecular Formula | C₁₀H₁₁N₅[3] | C₁₀H₁₂ClN₅[4] |

| Molecular Weight | 201.23 g/mol [3][5] | 237.69 g/mol [4][6] |

| Appearance | Purple to purplish-red solid[7] | - |

| Solubility | Soluble in DMSO, DMF, MeOH[1][2] | - |

The Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The core utility of Methyltetrazine-amine lies in its participation in the iEDDA reaction with trans-cyclooctene (TCO). This bioorthogonal reaction is central to its application in labeling and conjugating biomolecules.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Methyltetrazine-Amine | 1345955-28-3 | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. interchim.fr [interchim.fr]

- 7. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]

The Dawn of a Bioorthogonal Revolution: An In-depth Technical Guide to the Early Discovery and Development of Tetrazine-Based Ligations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and early advancements in the field of tetrazine-based ligations. This powerful class of bioorthogonal reactions, centered around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, has revolutionized the way scientists can probe and manipulate biological systems. Herein, we delve into the core mechanisms, provide detailed experimental protocols for key reactions, and present a quantitative analysis of reaction kinetics to aid in the rational design of future experiments.

Historical Context and Core Principles

The concept of tetrazine ligation for bioorthogonal chemistry was built upon earlier studies of the reactivity of 1,2,4,5-tetrazines. Historically, the reaction of tetrazines with electron-rich olefins was known, but it wasn't until 2008 that the groups of Joseph Fox and Ralph Weissleder independently reported the utility of this chemistry for biological applications.[1][2] This breakthrough established the tetrazine ligation as a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction rates without the need for cytotoxic catalysts.[3][4]

The core of this chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich dienophile, most notably a trans-cyclooctene (TCO).[5][6] This reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently in aqueous, biological environments with minimal interference from native functional groups.[4][7] The reaction is a two-step process: a [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[5][6]

The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition

The tetrazine ligation proceeds through a well-defined IEDDA mechanism. The key to its rapid kinetics lies in the favorable interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[5]

Caption: The IEDDA reaction mechanism of tetrazine ligation.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k) for tetrazine ligations are among the fastest known for bioorthogonal reactions, spanning a wide range depending on the specific tetrazine and dienophile pairing. This tunability allows for the selection of appropriate reactants for a given biological context.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | 9:1 Methanol:Water |

| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1000 | Aqueous buffer |

| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Aqueous buffer |

| ATTO-tetrazines | trans-cyclooctene (TCO) | up to 1000 | Aqueous buffer |

| General Range | trans-cyclooctene (TCO) | 1 - 1 x 10⁶ | Various |

This table is a summary of data from multiple sources and specific reaction conditions can influence the observed rate constants.[5][8]

Experimental Protocols

General Protocol for Protein Labeling with TCO- and Tetrazine-NHS Esters

This protocol describes the modification of proteins with TCO or tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine residues.[5][7][9]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester or Tetrazine-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Ensure the protein solution (typically 1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

-

NHS Ester Stock Solution: Immediately before use, dissolve the TCO- or Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-15 minutes.

-

Purification: Remove excess, unreacted labeling reagent using a spin desalting column equilibrated with the desired storage buffer.

Protocol for Tetrazine-TCO Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[5][7]

Materials:

-

TCO-labeled protein (prepared as in 4.1)

-

Tetrazine-labeled protein (prepared as in 4.1)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO- and tetrazine-labeled proteins in the reaction buffer.

-

Conjugation: Mix the two protein solutions. A slight molar excess (1.1-1.5 equivalents) of one protein can be used to ensure complete consumption of the other.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

Analysis and Purification (Optional): The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak around 520-540 nm.[7] The final conjugate can be purified from unreacted components by size-exclusion chromatography if necessary.

Synthesis of 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine

This is a common and relatively stable tetrazine derivative used in many early studies.[10][11]

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Glacial acetic acid

-

Concentrated nitric acid

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-cyanopyridine in anhydrous ethanol and add hydrazine hydrate.

-

Reflux the mixture for several hours to form the dihydrotetrazine intermediate.

-

Collect the solid product by filtration and wash with ethanol.

-

Dissolve the intermediate in glacial acetic acid.

-

Slowly add concentrated nitric acid at 0°C to oxidize the dihydrotetrazine to the desired 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine.

-

Pour the reaction mixture onto ice and neutralize with sodium bicarbonate.

-

Extract the product with chloroform, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purple solid product.

Experimental Workflow: Pretargeted Cell Imaging

A significant early application of tetrazine ligation was in pretargeted cell imaging. This two-step approach enhances the signal-to-background ratio by separating the targeting and imaging steps.[12][13]

Caption: Workflow for pretargeted cell imaging using tetrazine ligation.

Conclusion and Future Outlook

The early discoveries and development of tetrazine-based ligations have laid a robust foundation for a plethora of applications in chemical biology, diagnostics, and therapeutics. The exceptionally fast, catalyst-free nature of this chemistry has enabled researchers to perform covalent modifications in living systems with unprecedented efficiency and precision. The modularity of the system, allowing for the tuning of reaction kinetics and the incorporation of a wide array of functional moieties, continues to drive innovation. Future advancements are likely to focus on the development of novel tetrazine and dienophile pairs with even faster kinetics and improved stability, as well as the expansion of their application in complex biological settings, including in vivo drug activation and the construction of sophisticated biomaterials.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE | 1671-87-0 [chemicalbook.com]

- 11. scialert.net [scialert.net]

- 12. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Covalent Labeling of Antibodies with Methyltetrazine for Bioorthogonal Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry enables the study of biomolecules in their native environments without interfering with biological processes. Among the most powerful bioorthogonal reactions is the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, such as trans-cyclooctene (TCO).[1][2][3][4] This reaction is exceptionally fast and highly selective, allowing for the formation of a stable covalent bond in complex biological systems.[1][4]

This application note provides a detailed protocol for the first step in a two-part bioorthogonal labeling strategy: the covalent attachment of a methyltetrazine moiety to an antibody. The protocol utilizes an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine (e.g., Methyltetrazine-PEG4-NHS Ester), which readily reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. The resulting tetrazine-labeled antibody can then be used in a variety of applications, including pre-targeted imaging, antibody-drug conjugate (ADC) development, and advanced immunoassays, by reacting it with a TCO-modified molecule of interest.

Principle of the Method

The labeling process involves a two-step approach. First, the antibody is functionalized with methyltetrazine via a stable amide linkage. This is achieved by reacting the primary amine groups on the antibody with an amine-reactive Methyltetrazine-NHS ester. Second, the resulting tetrazine-labeled antibody is purified to remove any unreacted reagents. The degree of labeling (DOL), which represents the average number of tetrazine molecules per antibody, can then be determined spectrophotometrically. The functionalized antibody is now ready for subsequent bioorthogonal reaction with a TCO-containing molecule.

Materials and Reagents

| Reagent/Material | Recommended Specifications | Notes |

| Antibody | Purified antibody at 2-10 mg/mL. | Must be in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, a buffer exchange is required.[5][6] |

| Methyltetrazine Reagent | Methyltetrazine-NHS Ester (or a PEGylated version like Methyltetrazine-PEG4-NHS Ester). | Store desiccated at -20°C. Allow to warm to room temperature before opening. |

| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.3-8.5. | Used to raise the pH of the antibody solution for optimal NHS ester reactivity.[5][7] |

| Anhydrous Solvent | Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO). | For dissolving the Methyltetrazine-NHS ester. Must be high purity and anhydrous.[6][7] |

| Purification System | Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO). | For removing unreacted tetrazine after the conjugation reaction.[3][5] |

| Spectrophotometer | UV-Vis Spectrophotometer. | For determining antibody concentration and Degree of Labeling (DOL). |

Experimental Protocols

Step 1: Antibody Preparation (Buffer Exchange)

It is critical to remove any buffers or stabilizers containing primary amines (e.g., Tris, glycine, sodium azide) as they will compete with the antibody for reaction with the NHS ester.[5][6]

-

If your antibody solution contains interfering substances, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

-

Use a spin desalting column appropriate for the volume and molecular weight of your antibody. Follow the manufacturer's instructions for column equilibration and sample loading.

-

After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280). Adjust the concentration to between 2-10 mg/mL.[5]

Step 2: Preparation of Methyltetrazine-NHS Ester Stock Solution

The Methyltetrazine-NHS ester is moisture-sensitive and should be dissolved immediately before use.

-

Allow the vial of Methyltetrazine-NHS ester to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mg/mL or ~10-20 mM stock solution of the reagent in fresh, anhydrous DMSO or DMF.[6][7] Vortex briefly to ensure it is fully dissolved. This solution cannot be stored and must be used immediately.

Step 3: Antibody Conjugation Reaction

The following workflow outlines the conjugation process. A starting molar excess of 10-20 fold of the tetrazine reagent over the antibody is recommended, but this should be optimized for each specific antibody.[5]

Caption: Experimental workflow for labeling antibodies with Methyltetrazine-NHS ester.

-

In a microcentrifuge tube, add 1/10th the volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to your antibody solution to raise the pH for efficient labeling.[5] For example, add 10 µL of bicarbonate buffer to 100 µL of antibody solution.

-

Add the calculated amount of the freshly prepared Methyltetrazine-NHS ester stock solution to the pH-adjusted antibody solution. Pipette gently to mix.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[7]

The chemical reaction involves the nucleophilic attack of a primary amine from a lysine residue on the antibody at the ester group of the Methyltetrazine-NHS, forming a stable amide bond.

Caption: Reaction of an antibody's lysine residue with a Methyltetrazine-NHS ester.

Step 4: Purification of the Antibody-Tetrazine Conjugate

After incubation, it is necessary to remove unreacted Methyltetrazine-NHS ester and the NHS byproduct.

-

Using a spin desalting column, purify the antibody-tetrazine conjugate according to the manufacturer's protocol. This step separates the large labeled antibody from smaller, unreacted molecules.[5][]

-

Collect the purified conjugate. The antibody is now ready for characterization and long-term storage. Store at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[7]

Step 5: Characterization (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of tetrazine molecules conjugated to each antibody. It can be calculated from UV-Vis absorbance measurements.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for the specific methyltetrazine used (A_max_tetrazine, typically ~520-540 nm).

-

Calculate the DOL using the formula below.[5]

| Parameter | Description |

| A_max_tetrazine | Absorbance of the conjugate at the tetrazine's λmax. |

| A280 | Absorbance of the conjugate at 280 nm. |

| ε_antibody_280 | Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). |

| ε_tetrazine_max | Molar extinction coefficient of the tetrazine at its λmax. |

| CF (Correction Factor) | Correction factor for the tetrazine's absorbance at 280 nm (A280_tetrazine / A_max_tetrazine). |

DOL Formula: DOL = (A_max_tetrazine * ε_antibody_280) / [(A280 - (A_max_tetrazine * CF)) * ε_tetrazine_max][5]

Application: Bioorthogonal Reaction

The resulting Antibody-Methyltetrazine conjugate is now a tool for bioorthogonal applications. It can be specifically reacted with any molecule that has been modified with a trans-cyclooctene (TCO) group. This reaction is extremely fast and proceeds under physiological conditions without the need for a catalyst.[3][4]

Caption: Reaction of a tetrazine-labeled antibody with a TCO-modified payload.

This strategy is widely used for pre-targeted radioimmunotherapy and imaging, where the antibody is administered first, followed by a smaller, rapidly clearing TCO-labeled therapeutic or imaging agent.[3] This approach maximizes target accumulation while minimizing systemic exposure to the payload.

References

Application Notes and Protocols for Protein Conjugation with Methyltetrazine-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of proteins using Methyltetrazine-amine. This method leverages the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal click chemistry. The reaction occurs between a methyltetrazine moiety and a strained alkene, such as trans-cyclooctene (TCO), forming a stable covalent bond under mild, aqueous conditions.[1][2] This technique is exceptionally well-suited for biological applications due to its rapid kinetics, high specificity, and biocompatibility, as it proceeds without the need for catalysts that can be harmful to biological samples.[1][2][3][4]

The protocol outlined below describes a two-step process. First, the protein of interest is functionalized with a methyltetrazine group. This is typically achieved by reacting the primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine.[5] Following the removal of excess labeling reagent, the tetrazine-modified protein is then ready to react with a molecule containing a trans-cyclooctene (TCO) group. This second molecule can be a fluorescent dye, a drug molecule, a purification tag, or another protein.[5][6]

Principle of the Reaction

The core of this conjugation strategy is the iEDDA reaction between a 1,2,4,5-tetrazine and a trans-cyclooctene. This [4+2] cycloaddition is characterized by its exceptionally fast reaction rate, which allows for efficient conjugation even at low reactant concentrations.[2][7] The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[5] The use of a methyltetrazine derivative offers a good balance of reactivity and stability.[1]

Key Features and Applications

-

Biocompatible: The reaction proceeds efficiently under mild buffer conditions (pH 6-9) and at physiological temperatures, making it ideal for use with sensitive biological molecules.[1][3][8]

-

Chemoselective: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[1][3]

-

Rapid Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid and efficient labeling.[2][7]

-

Versatile Applications: This methodology is widely used for:

-

Fluorescent Labeling: Attaching fluorescent dyes for imaging applications.[6]

-

Drug Delivery: Creating antibody-drug conjugates (ADCs) for targeted therapy.[8]

-

Protein-Protein Conjugation: Generating well-defined protein complexes.[9][10][11][12]

-

Surface Immobilization: Attaching proteins to surfaces for various assays.

-

PET and SPECT Imaging: Incorporating radiolabels for in vivo imaging.[1]

-

Experimental Workflow

The overall experimental workflow for protein conjugation via Methyltetrazine-amine involves two main stages: protein functionalization with tetrazine and the subsequent bioorthogonal reaction with a TCO-containing molecule.

Caption: Experimental workflow for the two-step protein conjugation using Methyltetrazine-amine.

Detailed Protocols

Materials and Reagents

-

Protein of interest

-

Methyltetrazine-NHS Ester

-

TCO-functionalized molecule (e.g., TCO-PEG-dye, TCO-drug)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.5.[13][14][15] (Note: Avoid buffers containing primary amines like Tris or glycine).[13][15]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

-

Spin desalting columns

-

Size-exclusion chromatography (SEC) column

Protocol 1: Protein Functionalization with Methyltetrazine

This protocol describes the modification of a protein with a methyltetrazine group using a Methyltetrazine-NHS ester.

-

Protein Preparation:

-

Methyltetrazine-NHS Ester Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[14]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.[5][14] The optimal molar ratio may need to be determined empirically for each protein.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5][14] Alternatively, the reaction can be carried out for 2 hours on ice.[13]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 5-15 minutes at room temperature.[16]

-

-

Purification of Tetrazine-Modified Protein:

-

Remove the excess, unreacted Methyltetrazine-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with the Reaction Buffer.[14]

-

The purified tetrazine-modified protein can be used immediately in the next step or stored at 4°C for future use.

-

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol details the final "click" reaction to conjugate the tetrazine-functionalized protein with a TCO-containing molecule.

-

Reaction Setup:

-

Mix the purified tetrazine-activated protein with the TCO-functionalized molecule. For optimal results, a slight excess of one reactant can be used (e.g., 1.05-1.5 molar equivalents of the TCO-molecule to the tetrazine-protein).[14]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[14][17] The reaction can also be performed at 4°C, which may require a longer incubation time.[13][17]

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[14]

-

-

Purification of the Final Conjugate:

-

The final protein conjugate can be purified from any remaining unreacted starting materials using size-exclusion chromatography (SEC).[17]

-

-

Characterization:

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| Reaction Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | [2] |

| Conjugation Yield | 37-38% | T4 Lysozyme homodimer formation after 1 hour | [9][10][12] |

| Conjugation Yield | 90% | SST-Tetrazine with TCO-Cy5 | [6] |

| Molar Excess (Tetrazine-NHS:Protein) | 10-20 fold | General protein labeling | [5][14] |

| Molar Excess (TCO:Tetrazine) | 1.05-1.5 : 1 | Protein-protein conjugation | [14] |

| Reaction Time (NHS Ester) | 1 hour | Room Temperature | [5][14] |

| Reaction Time (TCO Ligation) | 30 min - 2 hours | Room Temperature | [14][17] |

| pH Range (NHS Ester) | 7.4 - 8.5 | Amine-free buffer | [13][15] |

| pH Range (TCO Ligation) | 6 - 9 | Mild buffer conditions | [8] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening. |

| Presence of primary amines in the buffer. | Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS).[5] | |

| Insufficient molar excess of labeling reagent. | Increase the molar excess of the Methyltetrazine-NHS ester. | |

| Protein Aggregation/Precipitation | High degree of labeling. | Reduce the molar excess of the labeling reagent or decrease the reaction time.[5] |

| Unfavorable buffer conditions. | Optimize buffer composition and pH. | |

| Low protein solubility after conjugation. | Consider using a PEGylated linker to improve solubility.[4][18] | |

| No Conjugation in Step 2 | Incomplete removal of quenching reagent (if used). | Ensure thorough purification of the tetrazine-modified protein before adding the TCO-molecule. |

| Degradation of tetrazine or TCO. | Check the stability and storage conditions of the reagents. |

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a logical pathway for the application of this technology in targeted drug delivery, specifically for an antibody-drug conjugate (ADC).

References

- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

- 7. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Homodimeric Protein-Polymer Conjugates via the Tetrazine- trans-Cyclooctene Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. resources.tocris.com [resources.tocris.com]

- 17. interchim.fr [interchim.fr]

- 18. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Application Notes and Protocols: Methyltetrazine-Amine in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine is a key reagent in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native environment. This technology leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it an ideal tool for live cell imaging.[1][2][3][4][5]

These application notes provide detailed protocols for utilizing Methyltetrazine-amine in various live cell imaging workflows, including antibody-based labeling and "no-wash" imaging with fluorogenic probes. The quantitative data presented will aid in experimental design and optimization, while the detailed methodologies offer step-by-step guidance for successful implementation.

Principle of the Method

The core of this technology is the bioorthogonal "click" reaction between methyltetrazine and TCO.[1][5] Methyltetrazine-amine serves as a versatile building block that can be conjugated to various molecules of interest, such as antibodies or small molecule probes. The TCO group is typically introduced onto a cellular target, either through genetic encoding of a TCO-containing unnatural amino acid or by labeling a target with a TCO-conjugated ligand (e.g., a TCO-modified antibody). When the methyltetrazine-containing probe is introduced to the TCO-labeled cells, the two moieties rapidly and covalently react, resulting in specific labeling of the target.

A significant advancement in this field is the development of fluorogenic tetrazine probes.[6][7][8][9] In these probes, the tetrazine moiety quenches the fluorescence of a nearby fluorophore. Upon reaction with a TCO, the tetrazine is consumed, leading to a substantial increase in fluorescence. This "turn-on" effect is the basis for no-wash live-cell imaging, as the unbound probe remains non-fluorescent, minimizing background signal.[1][6][7][8][9]

Quantitative Data

The efficacy of the Methyltetrazine-TCO ligation is underpinned by its rapid reaction kinetics. The following table summarizes reported second-order rate constants for this bioorthogonal reaction.

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Methyltetrazine & TCO | > 800 | Aqueous solution | --INVALID-LINK-- |

| Tetrazine & TCO | up to 3.3 x 10⁶ | Aqueous solution | [10] |

| HELIOS 347Me (Tz-dye) & TCO-pSar₆₆ | 1806 | PBS (pH 7.4), 37°C | [10] |

| mTz-pSar₂₀ & TCO-PEG₄ | 463 | PBS (pH 7.4), 37°C | [10] |

Note: Reaction rates can be influenced by the specific structure of the tetrazine and TCO derivatives, as well as the reaction environment.[11]

Experimental Protocols

Protocol 1: Antibody Conjugation with Methyltetrazine-Amine Derivative

This protocol describes the conjugation of a Methyltetrazine-PEG-NHS ester to a primary antibody for subsequent use in live cell imaging. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

-

Primary antibody (free of amine-containing buffers like Tris)

-

Methyltetrazine-PEG-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate buffer (0.1 M, pH 8.3)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

-

Antibody Preparation:

-

If necessary, buffer exchange the antibody into PBS using a desalting column to remove any interfering buffer components.

-

Adjust the antibody concentration to 1-5 mg/mL in Sodium Bicarbonate buffer.

-

-

Methyltetrazine-PEG-NHS Ester Preparation:

-

Shortly before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS Ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved Methyltetrazine-PEG-NHS Ester to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[12]

-

-

Purification:

-

Remove the excess, unreacted Methyltetrazine-PEG-NHS Ester using a desalting column equilibrated with PBS.

-

Collect the purified Methyltetrazine-conjugated antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (at its specific λmax) using a UV-Vis spectrophotometer.

-

Protocol 2: Pre-targeted Live Cell Imaging

This protocol describes a two-step labeling strategy where cells are first incubated with a TCO-conjugated antibody, followed by the addition of a Methyltetrazine-fluorophore conjugate.

Materials:

-

Cells expressing the target antigen

-

TCO-conjugated primary antibody

-

Methyltetrazine-fluorophore conjugate

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

-

-

Pre-targeting with TCO-Antibody:

-

Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[5]

-

This allows the antibody to bind to its target antigen on the cell surface.

-

-

Washing:

-

Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[5]

-

-

Ligation and Imaging:

-

Prepare the Methyltetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.

-

Add the staining solution to the cells.

-

Incubate for 5-15 minutes at 37°C.

-

Proceed with live-cell imaging using the appropriate fluorescence channels.

-

Protocol 3: No-Wash Live Cell Imaging with a Fluorogenic Tetrazine Probe

This protocol utilizes a fluorogenic tetrazine probe for direct imaging without the need for wash steps, which is ideal for observing rapid cellular processes.

Materials:

-

Cells expressing a TCO-modified protein of interest (e.g., via genetic incorporation of a TCO-unnatural amino acid)

-

Fluorogenic Methyltetrazine-dye conjugate

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells expressing the TCO-modified target protein on an imaging dish.

-

-

Labeling and Imaging:

-

Prepare the fluorogenic Methyltetrazine-dye staining solution in live-cell imaging medium at the desired final concentration (typically in the low micromolar range).

-

Add the staining solution directly to the cells in the imaging dish.

-

Immediately begin live-cell imaging. The fluorescence signal will increase over time as the probe reacts with the TCO-labeled target. Time-lapse imaging can be performed to monitor the labeling kinetics and subsequent dynamic processes.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols for the Creation of PROTACs Using Methyltetrazine-Amine Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a bioorthogonal approach involving methyltetrazine-amine linkers. This strategy leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) group. This "click chemistry" approach allows for the modular and efficient assembly of PROTACs, often under mild, biocompatible conditions.[1]

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to target another protein of interest.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a methyltetrazine-amine linker involves a modular, two-part strategy:

-

Functionalization of Ligands: The E3 ligase ligand is functionalized with a methyltetrazine-amine linker, and the POI ligand is functionalized with a TCO group (or vice versa).

-

Bioorthogonal Ligation: The two functionalized ligands are then joined together via the iEDDA reaction.

Protocol 1: Functionalization of an E3 Ligase Ligand with a Methyltetrazine-Amine Linker

This protocol describes the coupling of a methyltetrazine-amine linker to a carboxylic acid on an E3 ligase ligand using a standard amide coupling reagent like HATU.

Materials:

-

E3 ligase ligand with a carboxylic acid handle

-

Methyltetrazine-amine (or a PEGylated version like Methyltetrazine-PEG4-amine for improved solubility)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC-grade water and acetonitrile

-